molecular formula C15H23NO5 B11796273 2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate

2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate

Cat. No.: B11796273
M. Wt: 297.35 g/mol
InChI Key: WRACINMZGARMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyridine core, followed by functionalization to introduce the tert-butyl, methyl, and oxo groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield more saturated compounds.

Scientific Research Applications

2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
  • tert-Butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Uniqueness

2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2,6-dicarboxylate

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-6-5-10-9(8-16)7-11(12(10)17)13(18)20-4/h9-11H,5-8H2,1-4H3

InChI Key

WRACINMZGARMKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(C2=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.